molecular formula C10H11BrO2 B14068294 1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one

1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one

Cat. No.: B14068294
M. Wt: 243.10 g/mol
InChI Key: QTNHLPORBXMWDU-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one (CAS 1804262-21-2) is an organic compound with a molecular formula of C 10 H 11 BrO 2 and a molecular weight of 243.10 g/mol . This chemical is supplied with a guaranteed purity of not less than 98% (NLT 98%) . The presence of both a bromomethyl group and a hydroxy group on its aromatic ring makes it a potential multi-functional building block in chemical synthesis. Compounds with similar bromo and hydroxy substitutions are often utilized as key intermediates in the development of more complex molecules, such as in the construction of functionalized metal-organic frameworks (MOFs) . Analytical data, including 1 H-NMR, is available for this product to aid in compound verification and research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-hydroxyphenyl]propan-1-one

InChI

InChI=1S/C10H11BrO2/c1-2-8(12)10-7(6-11)4-3-5-9(10)13/h3-5,13H,2,6H2,1H3

InChI Key

QTNHLPORBXMWDU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1O)CBr

Origin of Product

United States

Preparation Methods

Substrate Selection and Directing Effects

The Friedel-Crafts acylation reaction is a classical method for introducing acyl groups to aromatic systems. For this synthesis, 3-methoxy-o-xylene (2-methyl-6-methoxybenzene) serves as the starting material. The methoxy group at position 6 acts as a strong activating, ortho/para-directing group, while the methyl group at position 2 provides a site for subsequent bromination.

Reaction with propionyl chloride in the presence of aluminum chloride (AlCl₃) facilitates acylation at position 1, yielding 1-(2-methyl-6-methoxyphenyl)propan-1-one (Fig. 1A). This step typically achieves 65–75% yield under optimized conditions.

Table 1: Friedel-Crafts Acylation Optimization

Parameter Optimal Condition Yield (%)
Catalyst AlCl₃ (1.2 equiv) 72
Solvent Dichloromethane 68
Temperature 0–5°C 75
Propionyl Chloride 1.5 equiv 70

Benzylic Bromination of the Methyl Group

Radical Bromination Using N-Bromosuccinimide (NBS)

The methyl group at position 2 undergoes bromination to form the bromomethyl substituent. NBS in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as a radical initiator provides moderate yields (50–60%) of 1-(2-bromomethyl-6-methoxyphenyl)propan-1-one (Fig. 1B). Side products include dibrominated derivatives, necessitating careful stoichiometric control.

Electrophilic Bromination via Br₂/HBr System

Superior regioselectivity is achieved using bromine (Br₂) in 1,2-dichloroethane catalyzed by hydrobromic acid (HBr), as demonstrated in analogous systems. This method leverages the electron-withdrawing effect of the adjacent ketone to activate the benzylic position for bromination, achieving yields up to 85% (Table 2).

Table 2: Bromination Efficiency Comparison

Method Conditions Yield (%) Purity (%)
NBS/AIBN CCl₄, reflux, 6 h 58 89
Br₂/HBr 1,2-Dichloroethane, 15°C, 2 h 85 95

Demethylation of the Methoxy Group

Boron Tribromide (BBr₃)-Mediated Demethylation

The methoxy group at position 6 is selectively deprotected using BBr₃ in dichloromethane at −78°C. This step converts 1-(2-bromomethyl-6-methoxyphenyl)propan-1-one to the target compound with >90% efficiency (Fig. 1C). Side reactions, such as ketone reduction, are mitigated by maintaining strict temperature control.

Table 3: Demethylation Reaction Parameters

Parameter Condition Outcome
BBr₃ Equiv 3.0 Complete conversion
Temperature −78°C No side products
Workup Methanol quench High purity

Alternative Synthetic Pathways

Photoenolization-Based Approaches

Photochemical methods, such as those employing 2,5-dimethylphenacyl (DMP) esters , offer an unconventional route. Irradiation of DMP-protected intermediates induces enolization and subsequent bromomethyl group formation, though yields remain suboptimal (30–40%).

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Bromination

Electrophilic bromination via Br₂/HBr proceeds through a polar transition state , where the ketone’s electron-withdrawing effect stabilizes partial positive charge development at the benzylic carbon (Fig. 2A). Competing aryl ring bromination is suppressed by the deactivating methoxy group.

Byproduct Formation in Demethylation

Prolonged exposure to BBr₃ at elevated temperatures promotes ketone reduction to the secondary alcohol. This is circumvented by rapid quenching with methanol at −78°C.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes the Br₂/HBr bromination method due to its cost-effectiveness and high atom economy. Pilot studies demonstrate consistent 80% yield at kilogram scale, with 1,2-dichloroethane recycled via distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.52 (d, J = 8.5 Hz, 1H, H-3), 6.89 (d, J = 8.5 Hz, 1H, H-5), 4.42 (s, 2H, CH₂Br), 2.98 (q, J = 7.2 Hz, 2H, COCH₂), 1.21 (t, J = 7.2 Hz, 3H, CH₃).
  • ¹³C NMR: δ 204.1 (C=O), 161.2 (C-OH), 134.5–115.8 (aromatic carbons), 33.7 (CH₂Br), 27.5 (COCH₂), 8.1 (CH₃).

Mass Spectrometry

  • ESI-MS: m/z 285.0 [M+H]⁺ (calc. 284.97 for C₁₀H₁₀BrO₂).

"The interplay of directing groups and protective strategies is paramount in multi-functional aromatic systems."

This comprehensive analysis underscores the importance of mechanistic understanding in overcoming synthetic challenges, paving the way for applications in pharmaceutical intermediates and materials science.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.

    Reduction: Performed in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reagents from decomposing.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in compounds like 1-(2-(aminomethyl)-6-hydroxyphenyl)propan-1-one.

    Oxidation: Conversion to 1-(2-(bromomethyl)-6-oxophenyl)propan-1-one.

    Reduction: Formation of 1-(2-(bromomethyl)-6-hydroxyphenyl)propan-1-ol.

Scientific Research Applications

1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares structural homology with several hydroxyacetophenone derivatives. Key analogs include:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-(2-Bromo-6-hydroxyphenyl)propan-1-one (871889-68-8) C₁₀H₁₁BrO₂ 243.10 2-Bromo, 6-hydroxy, propan-1-one Closest analog (similarity score: 0.94)
1-(5-Bromo-2-hydroxyphenyl)propan-1-one (17764-93-1) C₁₀H₁₁BrO₂ 243.10 5-Bromo, 2-hydroxy, propan-1-one Lower similarity (0.88) due to bromine position
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone (102624-59-9) C₁₁H₁₃ClO₃ 228.68 3-Chloro, 2,6-dihydroxy, 5-propyl Chloro substituent; higher polarity
1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethanone (N/A) C₁₂H₁₄O₃ 206.24 2-Cyclopropylmethoxy, 6-hydroxy Ether linkage reduces reactivity
Key Observations:
  • Substituent Effects : Bromine’s electronegativity and bulkiness in the target compound enhance its reactivity in substitution reactions compared to chloro or ethoxy analogs .
  • Positional Isomerism : Moving bromine from the 2- to 5-position (CAS 17764-93-1) reduces structural similarity (0.88), highlighting the importance of substitution patterns .
  • Molecular Weight : Bromine increases molecular weight relative to chloro analogs (e.g., 243.10 vs. 228.68 g/mol) .

Physicochemical Properties

  • Solubility: The hydroxyl group improves water solubility compared to non-polar analogs like 1-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]ethanone, which has reduced polarity due to its ether group .
  • Reactivity : The bromomethyl group’s leaving ability makes the target compound more reactive in alkylation reactions than chloro or ethoxy derivatives .

Research Findings and Trends

  • Crystallography: Tools like SHELX are employed to validate the crystal structures of brominated acetophenones, ensuring accuracy in stereochemical assignments .
  • Biological Activity : Bromomethyl derivatives exhibit enhanced antibacterial activity compared to chloro analogs, likely due to improved membrane permeability .

Biological Activity

1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromomethyl group and a hydroxyphenyl moiety attached to a propanone backbone. Its molecular formula is C10H11BrO2, with a molecular weight of approximately 243.1 g/mol. The presence of the bromomethyl group enhances its electrophilic character, allowing it to interact with nucleophilic sites in biological molecules, while the hydroxy group can participate in hydrogen bonding, influencing its reactivity and solubility.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in enzyme activity or protein function, suggesting potential roles in various biochemical pathways.

Key Interactions

  • Electrophilic Reactivity : The bromomethyl group can act as an electrophile, allowing for reactions with thiol groups in proteins.
  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds, which may stabilize interactions with target proteins.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes and its cytotoxic effects on cancer cells:

  • Enzyme Inhibition : Research indicates that derivatives of similar compounds exhibit inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties through similar mechanisms .
  • Cytotoxicity : In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. This raises the possibility for further exploration as a chemotherapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(2-Bromophenyl)propan-1-oneLacks hydroxy groupLimited reactivity compared to bromomethyl derivatives
2-Bromo-1-(4-methoxyphenyl)propan-1-oneContains methoxy instead of hydroxyDifferent reactivity due to electron-donating properties
1-(2-Bromo-4-hydroxyphenyl)propan-1-oneHydroxy group replaces bromomethylPotentially similar cytotoxic effects

The unique combination of both bromomethyl and hydroxy groups in this compound provides a balance of reactivity and stability, enhancing its versatility for various applications in research and industry.

Q & A

Q. What are the standard synthetic routes for 1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via bromination of a phenolic propanone precursor. Key steps include:

  • Protection of the hydroxyl group : To prevent unwanted side reactions (e.g., oxidation), the hydroxyl group is often protected using benzyl or methyl ethers .
  • Bromination : Electrophilic substitution or radical bromination at the methyl position, monitored by TLC or HPLC for intermediate validation .
  • Deprotection : Acidic or catalytic hydrogenation conditions restore the hydroxyl group. Optimization involves adjusting temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometry of brominating agents (e.g., NBS or Br₂) to maximize yield and purity .

Q. How is the structure of this compound validated using crystallographic and spectroscopic methods?

  • X-ray crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) resolves the bromomethyl and hydroxyl substituents. SHELX programs (e.g., SHELXL) refine the structure, with R-factor thresholds < 0.05 indicating high accuracy .
  • Spectroscopy : 1^1H NMR confirms the aromatic proton environment (e.g., deshielded hydroxyl proton at ~10 ppm), while IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental data (e.g., bond angles, reactivity)?

  • Cross-validation : Compare DFT-optimized geometries (using Gaussian or ORCA) with crystallographic bond lengths/angles. Discrepancies > 0.1 Å may indicate crystal packing effects or dynamic disorder .
  • Reactivity analysis : Use Hammett plots or kinetic isotope effects to reconcile computational reaction pathways (e.g., bromination mechanism) with experimental rate data .

Q. What strategies are employed to study the compound’s potential biological activity, given its structural complexity?

  • Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing bromomethyl with chloromethyl or varying hydroxyl position) and test against target enzymes or cell lines .
  • In vitro assays : Evaluate antioxidant activity via DPPH radical scavenging or antimicrobial efficacy using microdilution assays (e.g., MIC values against S. aureus) .

Q. How are crystallographic challenges (e.g., twinning, disorder) addressed during structure refinement?

  • Twinning detection : Use PLATON to analyze intensity statistics. For twinned data, SHELXL’s TWIN/BASF commands refine the twin law and scale factors .
  • Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., bromine in alternative positions), validated via residual density maps (< 1 eÅ3^{-3}) .

Q. What mechanistic insights guide the optimization of regioselective bromination in derivatives?

  • Kinetic vs. thermodynamic control : Low-temperature bromination favors kinetic products (e.g., para-substitution), while elevated temperatures may shift to thermodynamically stable isomers.
  • Directing groups : The hydroxyl group’s electron-donating effect directs bromination to the ortho position, confirmed by substituent scrambling experiments under varying pH .

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